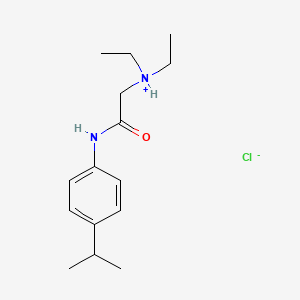
2-(Diethylamino)-4'-isopropylacetanilide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and an isopropylacetanilide moiety, making it a valuable substance for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride typically involves the reaction of 4’-isopropylacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride is often scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to stabilize neuronal membranes by inhibiting ionic fluxes, which is crucial for its local anesthetic effects. This action is similar to that of lidocaine, a well-known local anesthetic .
Comparación Con Compuestos Similares
2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride can be compared with other similar compounds, such as:
Lidocaine: Both compounds share a similar mechanism of action as local anesthetics.
Procainamide: This compound also has a diethylamino group and is used for its antiarrhythmic properties.
2-(Diethylamino)ethanol: This compound is used in the preparation of quaternary ammonium salts and has applications in various chemical reactions.
The uniqueness of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
14474-18-1 |
|---|---|
Fórmula molecular |
C15H25ClN2O |
Peso molecular |
284.82 g/mol |
Nombre IUPAC |
diethyl-[2-oxo-2-(4-propan-2-ylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H24N2O.ClH/c1-5-17(6-2)11-15(18)16-14-9-7-13(8-10-14)12(3)4;/h7-10,12H,5-6,11H2,1-4H3,(H,16,18);1H |
Clave InChI |
YYWAPPWBPBWZGW-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

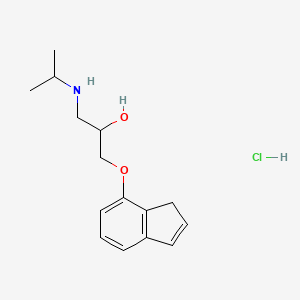
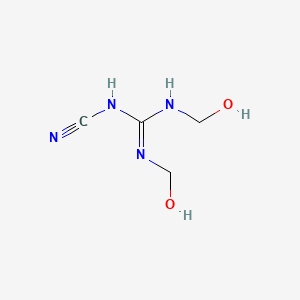

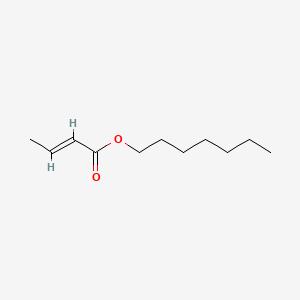
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
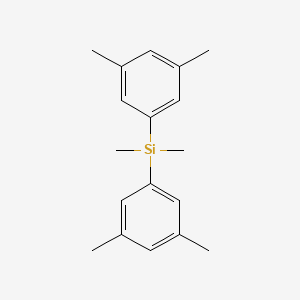
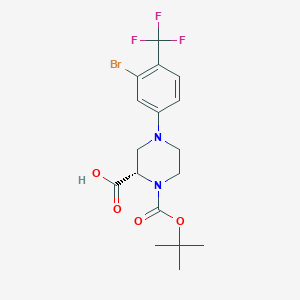

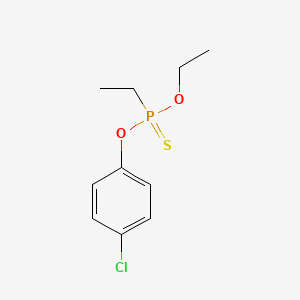
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)

